3-(Methylsulfanyl)butan-2-ol
Overview
Description
3-(Methylsulfanyl)butan-2-ol, also known as 3-(methylthio)butan-2-ol, is a sulfur-containing alcohol with the molecular formula C5H12OS and a molecular weight of 120.22 g/mol . This compound is characterized by the presence of a hydroxyl group (-OH) and a methylthio group (-SCH3) attached to a butane backbone. It is a liquid at room temperature and is used in various chemical and industrial applications.
Mechanism of Action
Target of Action
It is known to be a volatile organic compound found in various natural sources .
Biochemical Pathways
3-(Methylsulfanyl)butan-2-ol is a metabolite found in several species, including Coffea arabica, Poncirus trifoliata, Lynx rufus, Passiflora edulis, Felis catus, and Panthera pardus
Biochemical Analysis
Biochemical Properties
The role of 3-(Methylsulfanyl)butan-2-ol in biochemical reactions is not well established. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues It can interact with various transporters or binding proteins, and can have effects on its localization or accumulation
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Methylsulfanyl)butan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of 3-chlorobutan-2-ol with sodium methylthiolate. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with good purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The product is then purified through distillation or other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium hydride (NaH) or sodium methoxide (NaOMe) can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: The major products include 3-(methylsulfanyl)butan-2-one or 3-(methylsulfanyl)butanal.
Reduction: The major product is 3-(methylsulfanyl)butane.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
3-(Methylsulfanyl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Comparison with Similar Compounds
Similar Compounds
2-Butanol: A secondary alcohol with similar structural features but lacks the methylthio group.
3-Methyl-2-pentanol: Another secondary alcohol with a different carbon chain length.
3-Methylthiopropanol: A sulfur-containing alcohol with a shorter carbon chain.
Uniqueness
3-(Methylsulfanyl)butan-2-ol is unique due to the presence of both a hydroxyl group and a methylthio group, which confer distinct chemical and physical properties. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields .
Properties
IUPAC Name |
3-methylsulfanylbutan-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OS/c1-4(6)5(2)7-3/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCVPLQEQJRBHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)SC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541406 | |
Record name | 3-(Methylsulfanyl)butan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80541406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161528-03-6 | |
Record name | 3-(Methylsulfanyl)butan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80541406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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